AT9283

Descripción general

Descripción

AT9283 es un inhibidor de quinasa multidiana de molécula pequeña desarrollado por Astex Therapeutics para el tratamiento del cáncer. Es particularmente conocido por su potente actividad contra las quinasas Aurora A y Aurora B, así como la quinasa Janus 2, la quinasa Janus 3 y la quinasa ABL (mutación T315I) . Este compuesto ha mostrado efectos antiproliferativos significativos en varias líneas celulares de cáncer, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Aplicaciones Científicas De Investigación

AT9283 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del Cáncer: This compound ha mostrado potentes efectos antiproliferativos en varias líneas celulares de cáncer, incluidas las resistentes a otros inhibidores de la tirosina quinasa.

Estudios del Ciclo Celular: Como un inhibidor de las quinasas Aurora, this compound se usa para estudiar el papel de estas quinasas en la regulación del ciclo celular y la mitosis.

Investigación de la Transducción de Señales: This compound se utiliza para investigar las vías de señalización que involucran las quinasas Janus y la quinasa ABL, proporcionando información sobre sus funciones en el cáncer y otras enfermedades.

Análisis Bioquímico

Biochemical Properties

AT9283 interacts with several enzymes and proteins, primarily Aurora A and B kinases, and JAK2/3 . Aurora kinases play a key role in mitotic checkpoint control in cell division . Both Aurora A and B are over-expressed in many human tumors and are believed to be excellent targets for anti-cancer therapy .

Cellular Effects

This compound has been shown to significantly decrease the cell viability of both tyrosine kinase inhibitor (TKI)-sensitive and TKI-resistant chronic myeloid leukemia (CML) cells . It increases the cell population in the G2/M phase and induces apoptosis . In multiple myeloma (MM) cell lines, this compound treatment resulted in increased G2/M phase and polyploidy consistent with failed cytokinesis (associated with Aurora kinase B inhibition) confirmed by immunofluorescence assay .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of Aurora A and B kinases and JAK2/3 . It inhibits the expression of Aurora A, Aurora B, and downstream Histone H3 phosphorylation . It is also a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumor growth in a range of tumor models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in MM cell lines, the induction of apoptosis assessed by Annexin V + PI + staining peaked at 48 - 72 hours with associated caspase-8/-9 cleavage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a mouse xenograft model of mantle cell lymphoma (MCL), this compound (10 and 15 mg/kg) or docetaxel (10 mg/kg) alone had modest anti-tumor activity (10-20% tumor growth inhibition). This compound plus docetaxel demonstrated a statistically significant tumor growth inhibition of >60% over control .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cell division and growth. It inhibits the Aurora A and B kinases, which play a key role in mitotic checkpoint control in cell division .

Subcellular Localization

Given that it targets Aurora kinases, which are involved in mitotic spindle formation, it is likely that this compound localizes to the mitotic spindle during cell division .

Métodos De Preparación

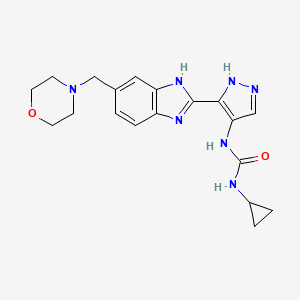

La síntesis de AT9283 involucra múltiples pasos, comenzando con la preparación de la estructura principal, 1-ciclopropil-3-[3-(5-morfolin-4-ilmetil-1H-benzoimidazol-2-il)-1H-pirazo-4-il]-urea . La ruta sintética generalmente incluye:

Formación del núcleo de benzoimidazol: Esto implica la condensación de o-fenilendiamina con un derivado de ácido carboxílico.

Introducción del anillo de pirazol: Este paso involucra la ciclización de un derivado de hidracina con una dicetona.

Adición del grupo morfolina: Esto se logra mediante reacciones de sustitución nucleofílica.

Ensamblaje final: El paso final involucra el acoplamiento de los intermediarios de benzoimidazol y pirazol con un derivado de urea bajo condiciones de reacción específicas.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que involucren la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

AT9283 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de this compound.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes en la síntesis y modificación de this compound.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Mecanismo De Acción

AT9283 ejerce sus efectos al inhibir múltiples quinasas involucradas en la división celular y la transducción de señales. Los principales objetivos moleculares de this compound son las quinasas Aurora A y Aurora B, que desempeñan papeles cruciales en el control del punto de control mitótico y la citocinesis . Al inhibir estas quinasas, this compound interrumpe la progresión normal de la mitosis, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas . Además, this compound inhibe la quinasa Janus 2, la quinasa Janus 3 y la quinasa ABL (mutación T315I), contribuyendo aún más a sus efectos antiproliferativos .

Comparación Con Compuestos Similares

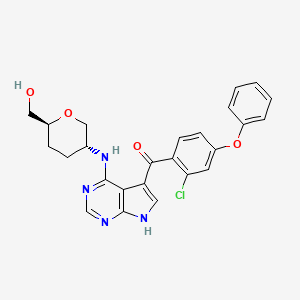

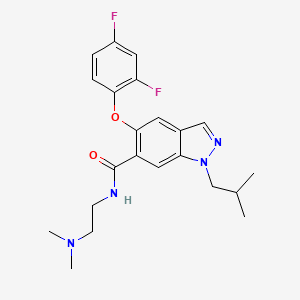

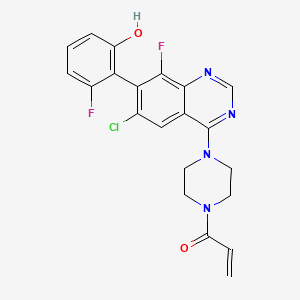

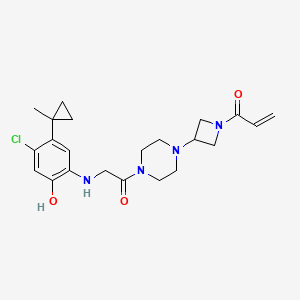

AT9283 es único en su capacidad para inhibir múltiples quinasas con alta potencia. Los compuestos similares incluyen:

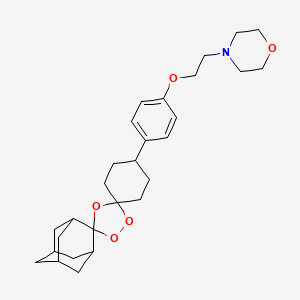

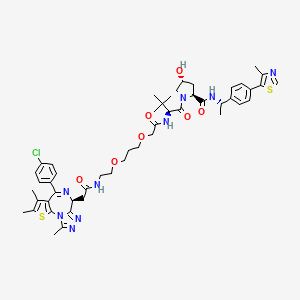

VX-680 (MK-0457): Otro inhibidor de la quinasa Aurora con efectos antiproliferativos similares pero diferente selectividad de quinasa.

Danusertib (PHA-739358): Un inhibidor de quinasa multidiana con actividad contra las quinasas Aurora y otros objetivos.

Barasertib (AZD1152): Un inhibidor selectivo de la quinasa Aurora B con potente actividad anticancerígena.

En comparación con estos compuestos, this compound tiene un espectro más amplio de inhibición de quinasa, lo que lo convierte en una herramienta versátil para la investigación y terapia del cáncer .

Propiedades

IUPAC Name |

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLPPWBBNUVNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026047 | |

| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT9283 is an inhibitor of mitosis (cell division) and is the second most progressed drug candidate in the Astex portfolio of novel molecularly targeted cancer drugs. All of Astex’s current products have been discovered internally using its proprietary drug discovery approach. AT9283 is a potent inhibitor of the Aurora A and B kinases and has been shown to arrest tumour growth in a range of tumour models. Aurora kinases play a key role in mitotic checkpoint control in cell division. Both Aurora A and B are over-expressed in many human tumours and are believed to be excellent targets for anti-cancer therapy. | |

| Record name | AT9283 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

896466-04-9 | |

| Record name | AT-9283 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT9283 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-9283 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAV9KYN9WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)